N,N-diethyl-4-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
N,N-diethyl-4-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2/c1-4-24(5-2)30(27,28)20-12-10-19(11-13-20)21(26)25-15-14-23-22(25)29-16-18-8-6-17(3)7-9-18/h6-13H,4-5,14-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWITYJPCYUPCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core imidazole structure. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). The methylphenyl group is introduced through a nucleophilic substitution reaction, while the diethylamino group is added via an alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the carbonyl group produces alcohols.
Scientific Research Applications
N,N-diethyl-4-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Features
The compound’s key functional groups include:
- Sulfonamide group (N,N-diethyl) : Enhances lipophilicity compared to unsubstituted or acetylated sulfonamides.
- 4,5-Dihydroimidazole ring : Partially saturated, reducing conformational flexibility compared to fully unsaturated imidazoles or triazoles.
- Thioether substituent : The 4-methylbenzylsulfanyl group contributes steric bulk and modulates electronic properties.
Analogues and Key Differences
Table 1: Structural Comparison with Analogues
*Molecular weights estimated based on structural formulae.
Functional and Pharmacological Implications
- Electronic Effects : The 4-methylbenzylsulfanyl group donates electrons via the methyl substituent, contrasting with the electron-withdrawing chlorine in ’s analogue, which may alter binding affinity .
- Tautomerism : Unlike triazole derivatives in , the 4,5-dihydroimidazole core lacks tautomeric flexibility, stabilizing interactions with biological targets .
Biological Activity
N,N-diethyl-4-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide is a complex organic compound featuring an imidazole ring, a sulfonamide group, and a methylphenyl sulfanyl moiety. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes:
- Imidazole Ring : A five-membered heterocyclic compound that can participate in various biochemical reactions.
- Sulfonamide Moiety : Known for its antibacterial properties, this functional group is crucial in many pharmacological applications.
- Methylphenyl Group : Enhances the compound's lipophilicity and potential interaction with biological targets.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Imidazole Ring | Five-membered heterocycle |
| Sulfonamide Group | Known for antibacterial activity |
| Methylphenyl Group | Increases lipophilicity |
Antimicrobial Properties
Research indicates that compounds featuring sulfonamide and imidazole structures often exhibit antimicrobial activity. This compound has been evaluated against various bacterial strains:
- Escherichia coli
- Staphylococcus aureus
- Bacillus subtilis
In vitro studies demonstrated that this compound possesses significant antibacterial properties, comparable to standard antibiotics such as norfloxacin .
Anticancer Activity
The imidazole derivatives have shown promise in anticancer research. Studies have reported that similar compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival .
The biological activity of this compound may involve:
- Enzyme Inhibition : Interacting with specific enzymes to inhibit their activity.
- Receptor Modulation : Binding to cellular receptors to alter their function.
These interactions can lead to disruptions in critical biochemical pathways, including those involved in cell division and apoptosis.
Table 2: Biological Activity Summary
| Activity Type | Target Organisms/Cells | Mechanism |
|---|---|---|
| Antimicrobial | E. coli, S. aureus, B. subtilis | Enzyme inhibition |
| Anticancer | Various cancer cell lines | Apoptosis induction |
Case Study 1: Antimicrobial Efficacy
In a study conducted by Jain et al., the antimicrobial efficacy of similar imidazole derivatives was evaluated using the cylinder well diffusion method. Compounds showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The study concluded that modifications in the structure significantly influenced antimicrobial activity .
Case Study 2: Cancer Cell Line Studies
Another research effort focused on the antiproliferative effects of imidazole-containing compounds on cancer cell lines such as HT29 (colon cancer). The results indicated a notable reduction in cell viability at specific concentrations, suggesting potential therapeutic applications for N,N-diethyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
